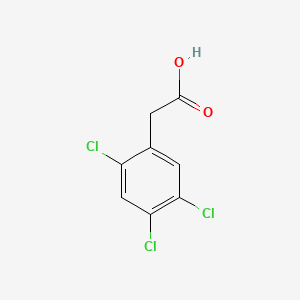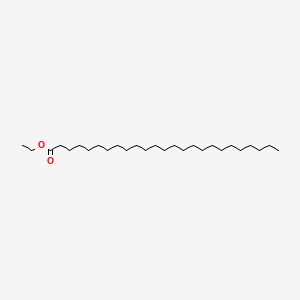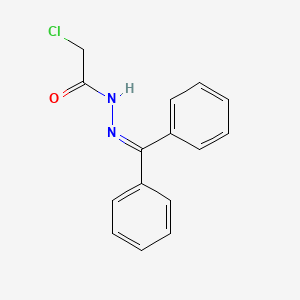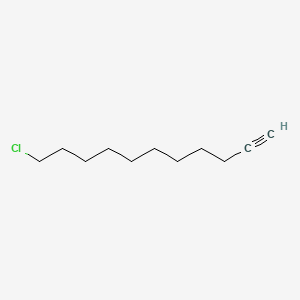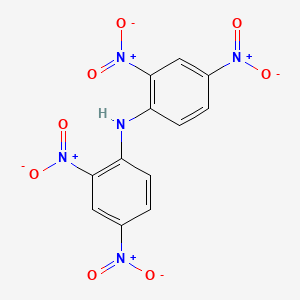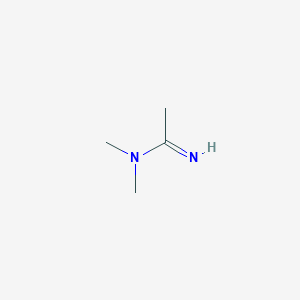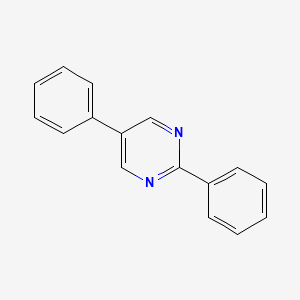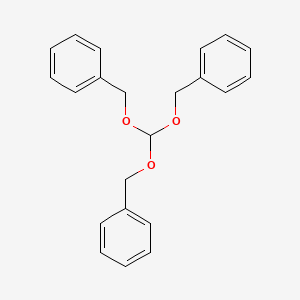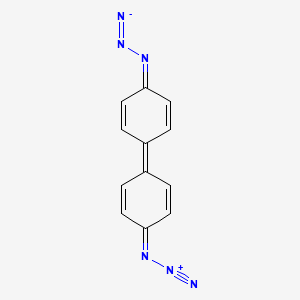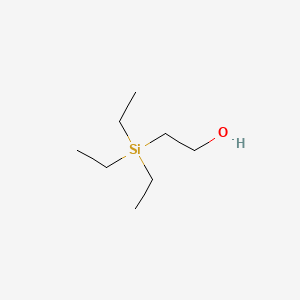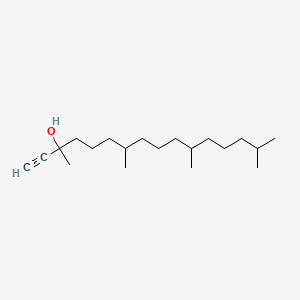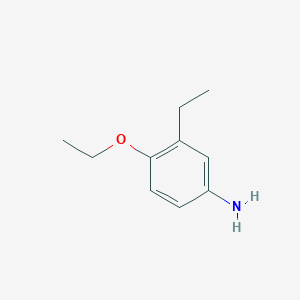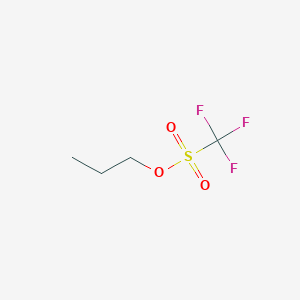
Propyl triflate
Overview
Description
Propyl triflate, also known as propyl trifluoromethanesulfonate, is an organic compound with the formula C3H7OSO2CF3. It belongs to the class of triflates, which are esters of trifluoromethanesulfonic acid. Triflates are known for their excellent leaving group properties, making them highly reactive in various organic reactions.
Preparation Methods
Propyl triflate can be synthesized through several methods. One common synthetic route involves the reaction of propanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields this compound as the main product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Propyl triflate undergoes various types of chemical reactions, primarily due to its excellent leaving group properties. Some of the common reactions include:
-
Nucleophilic Substitution Reactions: : this compound is highly reactive in nucleophilic substitution reactions (S_N2), where it can be replaced by a nucleophile such as an amine, alcohol, or thiol. The reaction typically occurs under mild conditions and produces the corresponding substituted product .
-
Coupling Reactions: : this compound can participate in coupling reactions such as the Suzuki and Heck reactions. These reactions involve the formation of carbon-carbon bonds and are catalyzed by palladium complexes .
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. This reaction is often used in organic synthesis to introduce double bonds into molecules .
Scientific Research Applications
Propyl triflate has several applications in scientific research, particularly in organic chemistry. It is used as a reagent in various synthetic transformations due to its high reactivity. Some of its applications include:
-
Synthesis of Complex Molecules: : this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to participate in nucleophilic substitution and coupling reactions makes it a valuable tool in organic synthesis .
-
Catalysis: : this compound is used as a catalyst in certain reactions, particularly those involving the formation of carbon-carbon bonds. Its high reactivity and stability make it an effective catalyst in these processes .
-
Material Science: : this compound is used in the preparation of advanced materials, including polymers and ionic liquids. Its unique properties contribute to the development of materials with specific characteristics .
Mechanism of Action
The mechanism of action of propyl triflate primarily involves its role as a leaving group in various chemical reactions. The triflate group (OSO2CF3) is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes this compound highly reactive in nucleophilic substitution and elimination reactions .
In catalytic applications, this compound can activate substrates by forming stabilized carbocations. This activation allows for the initiation of key reactions such as Friedel-Crafts alkylation and acylation .
Comparison with Similar Compounds
Propyl triflate is similar to other triflate esters such as methyl triflate and ethyl triflate. These compounds share the triflate group, which imparts similar reactivity and leaving group properties. this compound is unique in its specific applications and reactivity profile.
Similar Compounds
Methyl triflate: Used as a powerful methylating agent in organic synthesis.
Ethyl triflate: Similar to this compound but with slightly different reactivity due to the ethyl group.
Tosylates and Mesylates: These compounds are also used as leaving groups in organic synthesis but are less reactive compared to triflates.
This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
propyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYCCJGURLWLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450044 | |
| Record name | propyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29702-90-7 | |
| Record name | propyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



